Cas no 858232-97-0 (2-(7-Methyl-1h-indol-3-yl)acetonitrile)

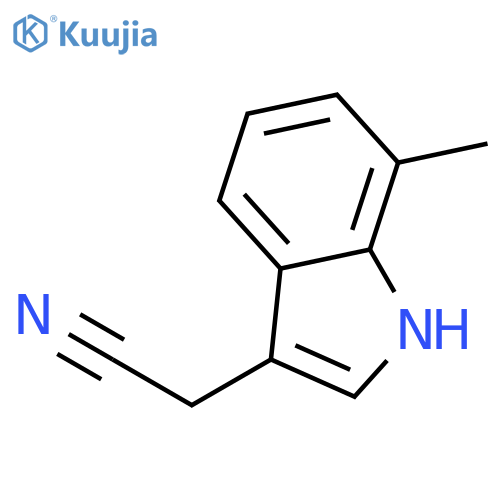

858232-97-0 structure

商品名:2-(7-Methyl-1h-indol-3-yl)acetonitrile

CAS番号:858232-97-0

MF:C11H10N2

メガワット:170.210502147675

MDL:MFCD04972089

CID:1841550

PubChem ID:24905123

2-(7-Methyl-1h-indol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 7-methylindole-3-acetonitrile

- ACMC-20lp4p

- CTK2J2146

- (7-methyl-indol-3-yl)-acetonitrile

- AGN-PC-00LC4X

- Methanone, (7-methyl-1H-indol-2-yl)phenyl-

- (7-methyl-1H-indol-2-yl)(phenyl)methanone

- (7-methyl-1H-indol-3-yl)acetonitrile

- 7-methyl-1H-Indole-3-acetonitrile

- 2-(7-methyl-1H-indol-3-yl)acetonitrile

- CS-0262402

- G22358

- SCHEMBL15267239

- Z1198165196

- 858232-97-0

- EN300-82449

- MFCD04972089

- DB-359877

- AKOS005259025

- 2-(7-Methyl-1h-indol-3-yl)acetonitrile

-

- MDL: MFCD04972089

- インチ: InChI=1S/C11H10N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5H2,1H3

- InChIKey: LLHXXGYXFMACFJ-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=CC=C1)C(=CN2)CC#N

計算された属性

- せいみつぶんしりょう: 170.084398327g/mol

- どういたいしつりょう: 170.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 39.6Ų

2-(7-Methyl-1h-indol-3-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1261164-5g |

(7-methyl-1H-indol-3-yl)acetonitrile |

858232-97-0 | 97% (HPLC) | 5g |

$1680 | 2024-06-06 | |

| Enamine | EN300-82449-0.25g |

2-(7-methyl-1H-indol-3-yl)acetonitrile |

858232-97-0 | 95.0% | 0.25g |

$121.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1261164-25g |

(7-methyl-1H-indol-3-yl)acetonitrile |

858232-97-0 | 97% (HPLC) | 25g |

$5400 | 2024-06-06 | |

| abcr | AB509934-5g |

7-Methylindole-3-acetonitrile; . |

858232-97-0 | 5g |

€1622.50 | 2025-02-27 | ||

| 1PlusChem | 1P00G7KM-100mg |

(7-methyl-1H-indol-3-yl)acetonitrile |

858232-97-0 | ≥ 97% (HPLC) | 100mg |

$111.00 | 2025-02-27 | |

| 1PlusChem | 1P00G7KM-5g |

(7-methyl-1H-indol-3-yl)acetonitrile |

858232-97-0 | ≥ 97% (HPLC) | 5g |

$1167.00 | 2025-02-27 | |

| abcr | AB509934-100mg |

7-Methylindole-3-acetonitrile; . |

858232-97-0 | 100mg |

€159.90 | 2025-02-27 | ||

| A2B Chem LLC | AH55510-1g |

2-(7-Methyl-1h-indol-3-yl)acetonitrile |

858232-97-0 | ≥ 97% (HPLC) | 1g |

$292.00 | 2024-04-19 | |

| Aaron | AR00G7SY-500mg |

(7-methyl-1H-indol-3-yl)acetonitrile |

858232-97-0 | 95% | 500mg |

$288.00 | 2025-01-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333072-2.5g |

2-(7-Methyl-1h-indol-3-yl)acetonitrile |

858232-97-0 | 97% | 2.5g |

¥14040.00 | 2024-07-28 |

2-(7-Methyl-1h-indol-3-yl)acetonitrile 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

858232-97-0 (2-(7-Methyl-1h-indol-3-yl)acetonitrile) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:858232-97-0)2-(7-Methyl-1h-indol-3-yl)acetonitrile

清らかである:99%

はかる:1g

価格 ($):166.0